Differentiation by Computed Lipophilicity and Topological Polar Surface Area vs. 2,4,6-Tribromoaniline
The 2,3,6-substitution pattern results in a different computed lipophilicity profile compared to the common 2,4,6-isomer. For 2,3,6-tribromoaniline, the XLogP3-AA is 3.3 [1], whereas for 2,4,6-tribromoaniline, the predicted logP is typically reported around 3.45 . While this difference is subtle, the topological polar surface area (TPSA) is an identical 26 Ų for both predicted isomers. This indicates that while the overall polarity is similar, there is a quantifiable difference in predicted passive membrane permeability only attributable to the regioisomeric substitution, which is critical when the compound is a synthetic precursor for a lead series where a specific logP is desired.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2,4,6-Tribromoaniline: 3.45 (Log P) |
| Quantified Difference | Δ = 0.15 (lower for target) |
| Conditions | Computed by XLogP3 algorithm, as reported on PubChem (2021 release). |
Why This Matters
For procurement in medicinal chemistry, this data confirms that swapping isomers will change the predicted ADME profile of downstream synthetic products, potentially invalidating a lead optimization structure-activity relationship (SAR) series.
- [1] PubChem. (2025). Computed Properties for 2,3,6-Tribromoaniline (XLogP3-AA). View Source
